- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435

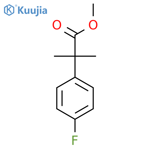

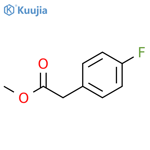

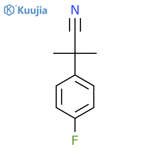

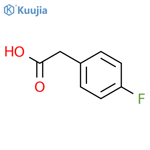

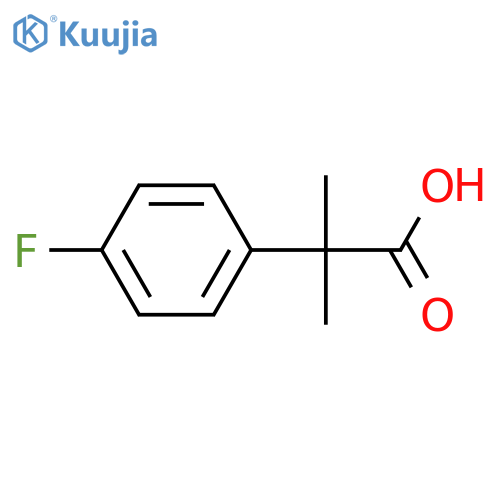

Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure

Nome del prodotto:2-(4-Fluorophenyl)-2-methylpropanoic acid

Numero CAS:93748-19-7

MF:C10H11FO2

MW:182.191546678543

CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-Fluorophenyl)-2-methylpropanoic acid

- 2-(4-Fluorophenyl)-2-methylpropionic acid

- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)

-

- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)

- Chiave InChI: IOSAIRIBZLAABD-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Proprietà calcolate

- Massa esatta: 182.07400

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

Proprietà sperimentali

- Densità: 1.175±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 268.8±15.0 ºC (760 Torr),

- Punto di infiammabilità: 116.3±20.4 ºC,

- Solubilità: Molto leggermente solubile (0,55 g/l) (25°C),

- PSA: 37.30000

- LogP: 2.18790

2-(4-Fluorophenyl)-2-methylpropanoic acid Informazioni sulla sicurezza

- Classe di pericolo:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(4-Fluorophenyl)-2-methylpropanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68812-2.5g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 2.5g |

$295.0 | 2025-03-21 | |

| Enamine | EN300-68812-0.1g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 0.1g |

$66.0 | 2025-03-21 | |

| Enamine | EN300-68812-10.0g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Apollo Scientific | PC902103-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 1g |

£173.00 | 2025-02-22 | |

| Alichem | A019116880-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 10g |

$872.10 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 5g |

¥ 3,755.00 | 2023-04-12 | |

| Aaron | AR006266-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 1g |

$183.00 | 2025-01-23 | |

| Aaron | AR006266-250mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 250mg |

$94.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 10g |

¥8392.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 250mg |

¥533.0 | 2024-04-16 |

2-(4-Fluorophenyl)-2-methylpropanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux

Riferimento

- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt

Riferimento

- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

- 2-(4-Fluorophenyl)-2-methylpropanenitrile

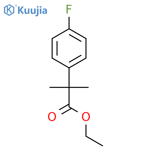

- ethyl 2-(4-fluorophenyl)-2-methylpropanoate

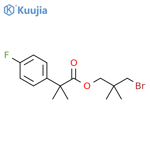

- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate

- 4-Fluorophenylacetic acid

- Methyl 2-(4-fluorophenyl)acetate

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Letteratura correlata

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid) Prodotti correlati

- 723-69-3(2-(4-Fluorophenyl)-2-phenylacetic Acid)

- 65487-32-3(2-(3-Fluorophenyl)propanoic acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 75908-73-5(2-(4-Fluorophenyl)propanoic acid)

- 1797025-91-2(N-(2-Chlorophenyl)-N′-[(2-methoxytricyclo[3.3.1.13,7]dec-2-yl)methyl]urea)

- 2172572-72-2(4-(chloromethyl)-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole)

- 1807350-90-8(ethyl (3R)-pyrrolidine-3-carboxylate;hydrochloride)

- 859928-95-3(859928-95-3)

- 954079-00-6(4-ethoxy-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)benzamide)

- 458535-60-9(2-(4-nitrophenoxy)-N-4-(piperidine-1-sulfonyl)phenylacetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):172.0/421.0